molecular formula C26H30N2O2 B14747280 (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B14747280
M. Wt: 402.5 g/mol
InChI Key: JPJXGGLYDTXDOC-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral compound that features a cyclohexane core with two oxazole rings attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through various methods, including catalytic hydrogenation of benzene or cycloaddition reactions.

    Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Benzylation: The benzyl groups are added through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In industry, the compound could be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane core and oxazole rings may play a role in binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Uniqueness

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H30N2O2/c1-4-10-20(11-5-1)16-22-18-29-24(27-22)26(14-8-3-9-15-26)25-28-23(19-30-25)17-21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2/t22-,23-/m1/s1

InChI Key

JPJXGGLYDTXDOC-DHIUTWEWSA-N

Isomeric SMILES

C1CCC(CC1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.